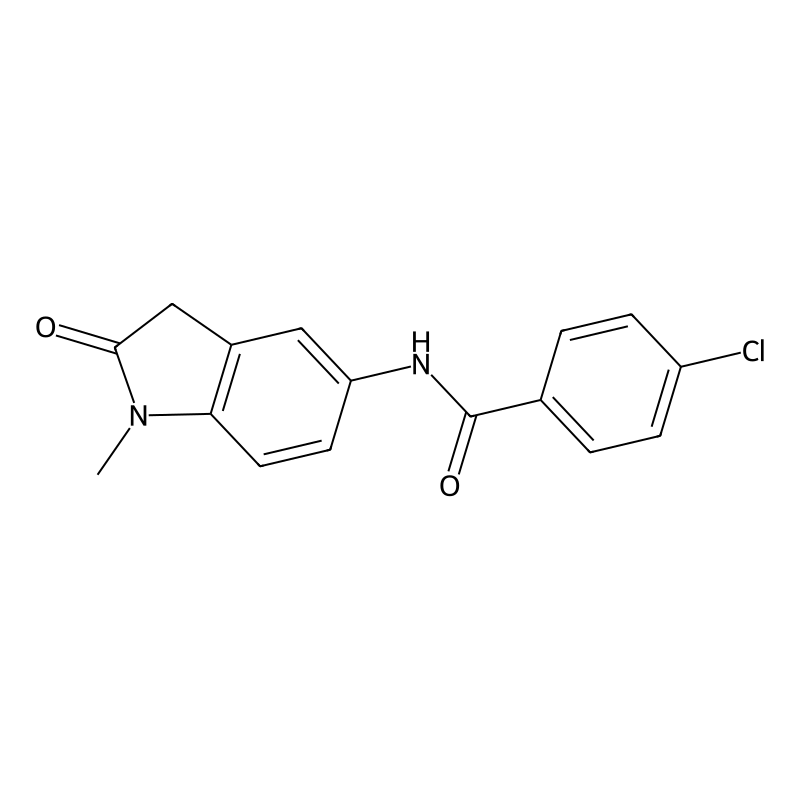

4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search for Biological Activity: Scientific databases like PubMed or Google Scholar haven't yielded any published research directly connected to this specific molecule. This suggests that 4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide might be a relatively new compound, or one that hasn't been extensively studied yet.

- Chemical Structure Analysis: However, by analyzing the compound's structure, we can see some potential areas for investigation. The presence of the indole ring and the amide group suggests it might have biological activity. Indole is a common pharmacophore found in many bioactive molecules, while amides are known to participate in protein-ligand interactions .

4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound classified as an indole derivative. Its molecular formula is CHClNO, and it has a molecular weight of approximately 300.74 g/mol. The compound features a chloro group and a benzamide moiety, which contribute to its unique chemical properties and biological activities. It is often utilized in research due to its potential therapeutic applications and serves as a building block for more complex organic molecules .

- Oxidation: This reaction introduces additional functional groups or modifies existing ones.

- Reduction: Alters the oxidation state of the compound, potentially leading to different biological activities.

- Substitution Reactions: The compound can react with electrophiles or nucleophiles, allowing for the introduction of halogens or alkyl groups.

Common Reagents and Conditions

Typical reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures and solvents such as methanol or dichloromethane.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield hydroxylated derivatives, while substitution reactions can lead to various functionalized products.

4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide exhibits notable biological activities, including:

- Antiviral Properties: Potential effectiveness against certain viral infections.

- Anti-inflammatory Effects: May reduce inflammation in various biological contexts.

- Anticancer Activity: Research indicates potential use in cancer treatment due to its ability to inhibit tumor growth.

These properties make it a valuable compound for biological research and drug development.

The synthesis of 4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically employs the Fischer indole synthesis method. This approach constructs indole rings through the reaction of phenylhydrazine with an appropriate carbonyl compound under acidic conditions.

Industrial Production Methods

For industrial applications, similar synthetic routes may be optimized for yield and purity using continuous flow reactors or automated synthesis platforms. These methods enhance efficiency and scalability in producing the compound.

4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Utilized in studies exploring its biological activities.

- Medicine: Investigated for potential therapeutic applications in treating diseases.

- Industry: Functions as an intermediate in synthesizing other industrially relevant chemicals.

Research into the interactions of 4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide with biological systems is ongoing. Studies focus on its mechanism of action in inhibiting viral replication and its effects on inflammatory pathways. Additionally, investigations into its anticancer properties are examining how it interacts with cancer cell signaling pathways.

Several compounds share structural similarities with 4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide. Notable examples include:

- 5-fluoro-3-phenyl-1H-indole-2-carbonylthiosemicarbazide

- Contains a fluoro group instead of chloro.

- Exhibits different biological activities due to structural variations.

- 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate

- Features an amino group that alters its reactivity.

- May have distinct pharmacological profiles compared to 4-chloro-N-(1-methyl...).

Uniqueness

What distinguishes 4-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is its specific substitution pattern involving both chloro and benzamide groups. This configuration enhances its chemical reactivity and contributes to its unique biological activities, making it a versatile compound in both research and potential therapeutic applications.